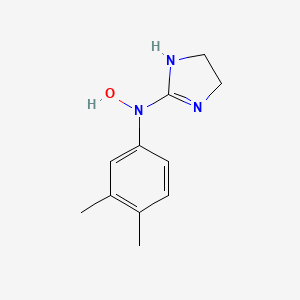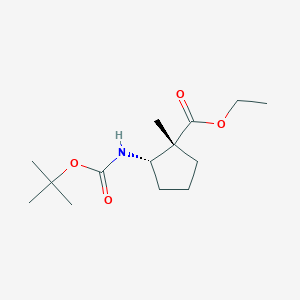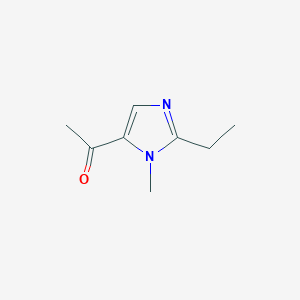
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethanone group attached to the imidazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Imidazole carboxylic acids.
Reduction: Imidazole alcohols.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound’s ethanone group can undergo nucleophilic attack, leading to various biochemical transformations .
Comparison with Similar Compounds
- 1-(2-Methyl-1H-imidazol-5-yl)ethanone
- 1-(2-Ethyl-1H-imidazol-5-yl)ethanone
- 1-(2-Propyl-1H-imidazol-5-yl)ethanone
Uniqueness: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the imidazole ring enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-ethyl-3-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-8-9-5-7(6(2)11)10(8)3/h5H,4H2,1-3H3 |
InChI Key |
ABFSMJLHDSBEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


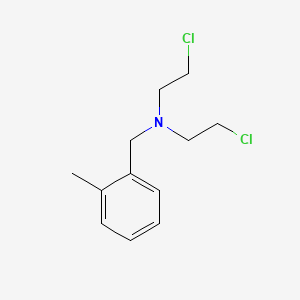
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
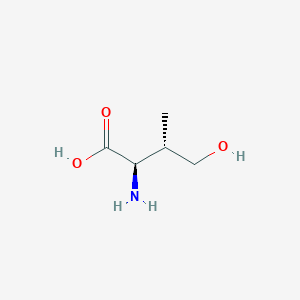
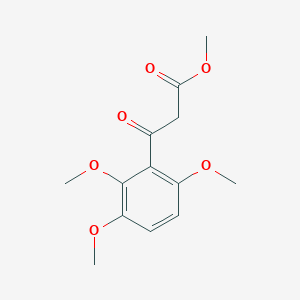
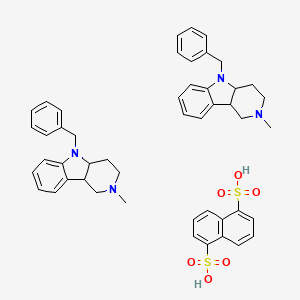
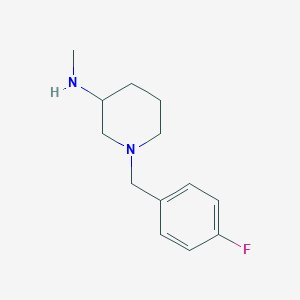
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
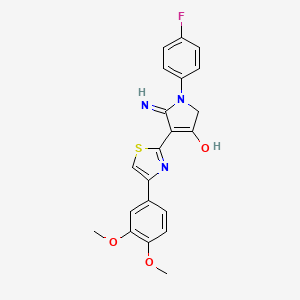
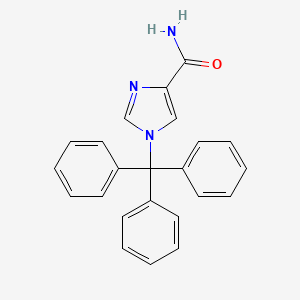
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
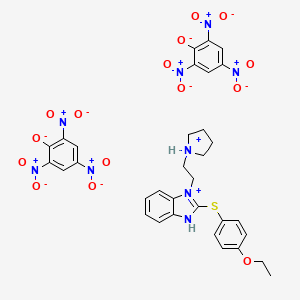
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
